(9-oxofluoren-2-yl) 2-methylprop-2-enoate
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Overview
Description
(9-oxofluoren-2-yl) 2-methylprop-2-enoate is an organic compound that belongs to the class of fluorenone derivatives It is characterized by the presence of a fluorenone moiety attached to a 2-methylprop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-oxofluoren-2-yl) 2-methylprop-2-enoate typically involves the esterification of 9-oxofluorene with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(9-oxofluoren-2-yl) 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(9-oxofluoren-2-yl) 2-methylprop-2-enoate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (9-oxofluoren-2-yl) 2-methylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Fluorenone: A structurally related compound with similar chemical properties.
2-methylprop-2-enoic acid: The acid precursor used in the synthesis of (9-oxofluoren-2-yl) 2-methylprop-2-enoate.
Fluorenylmethanol: Another derivative of fluorene with different functional groups.
Uniqueness
This compound is unique due to its combination of a fluorenone moiety with a 2-methylprop-2-enoate group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
190431-72-2 |
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Molecular Formula |
C17H12O3 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
(9-oxofluoren-2-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H12O3/c1-10(2)17(19)20-11-7-8-13-12-5-3-4-6-14(12)16(18)15(13)9-11/h3-9H,1H2,2H3 |
InChI Key |
LAMMZQJFUVARGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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